![molecular formula C13H16N2O3S B351589 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole CAS No. 478788-84-0](/img/structure/B351589.png)
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a sulfonyl group attached to a pyrazole ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonyl hydrides .
Scientific Research Applications
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 1-[(4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl and pyrazole moieties also contributes to its distinct properties compared to other similar compounds .
Biological Activity
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data from various studies.
Chemical Structure and Properties
The compound's molecular formula is C13H15N3O3S, with a molecular weight of 295.34 g/mol. The structure features a pyrazole ring substituted with a methoxy group and a sulfonyl moiety, which are critical for its biological activity.
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit notable anti-inflammatory properties. One study demonstrated that compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds with similar structures achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM when compared to the standard drug dexamethasone .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In vitro tests against various bacterial strains (e.g., Escherichia coli, Bacillus subtilis) and fungi (e.g., Aspergillus niger) have shown promising results. For instance, one derivative was tested at 40 µg/mL and displayed significant activity against multiple pathogens, outperforming standard antibiotics .
Pathogen | Inhibitory Concentration | Standard Drug Comparison |
---|---|---|
E. coli | 40 µg/mL | Ampicillin |
Bacillus subtilis | 40 µg/mL | Amoxicillin |
Aspergillus niger | 40 µg/mL | Griseofulvin |
3. Anticancer Activity
Pyrazole compounds have emerged as potential anticancer agents due to their ability to induce apoptosis in cancer cells. In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazoles demonstrated significant cytotoxic effects, with some exhibiting synergistic effects when combined with doxorubicin, enhancing the overall therapeutic efficacy .
Case Study 1: Inhibition of Cancer Cell Proliferation
A recent investigation into the effects of pyrazole derivatives on breast cancer cells revealed that specific compounds led to a reduction in cell viability by over 70% at concentrations of 10 µM. The study utilized flow cytometry to assess apoptosis rates, confirming that these compounds could trigger programmed cell death effectively.
Case Study 2: Anti-inflammatory Mechanism
In another study, the mechanism behind the anti-inflammatory activity of pyrazole derivatives was explored through in vivo models. The administration of these compounds resulted in a marked decrease in edema formation in paw edema assays, correlating with reduced levels of inflammatory mediators in serum samples.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-12(5-6-13(9)18-4)19(16,17)15-11(3)8-10(2)14-15/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVLSZNGWPGOQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.